molecular formula C22H20N2O3S B11616727 4-phenyl-5-(thiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole

4-phenyl-5-(thiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole

Cat. No.: B11616727
M. Wt: 392.5 g/mol
InChI Key: PGCMWXNECIKZJQ-UHFFFAOYSA-N
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Description

4-phenyl-5-(thiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with a phenyl group, a thiophene ring, and a trimethoxyphenyl group attached to the imidazole core, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-5-(thiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Core: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound (such as glyoxal) with an aldehyde (such as benzaldehyde) and an amine (such as ammonium acetate) under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated imidazole intermediate.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached via a Friedel-Crafts acylation reaction using a trimethoxybenzoyl chloride and the imidazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-5-(thiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl, thiophene, or trimethoxyphenyl rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-phenyl-5-(thiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Chemical Biology: Researchers use the compound to study biological pathways and molecular interactions, particularly those involving imidazole derivatives.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-phenyl-5-(thiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole: Lacks the thiophene ring, which may affect its biological activity and electronic properties.

    5-(thiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole: Lacks the phenyl group, which may influence its binding affinity and selectivity for molecular targets.

    4-phenyl-5-(thiophen-3-yl)-1H-imidazole: Lacks the trimethoxyphenyl group, which may alter its solubility and pharmacokinetic properties.

Uniqueness

4-phenyl-5-(thiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is unique due to the presence of all three functional groups (phenyl, thiophene, and trimethoxyphenyl) attached to the imidazole core. This combination of functional groups imparts distinct electronic, steric, and hydrophobic properties, making the compound a valuable tool for various scientific research applications.

Properties

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

5-phenyl-4-thiophen-3-yl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole

InChI

InChI=1S/C22H20N2O3S/c1-25-17-11-16(12-18(26-2)21(17)27-3)22-23-19(14-7-5-4-6-8-14)20(24-22)15-9-10-28-13-15/h4-13H,1-3H3,(H,23,24)

InChI Key

PGCMWXNECIKZJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=C(N2)C3=CC=CC=C3)C4=CSC=C4

Origin of Product

United States

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